8-Bromo-9-pentofuranosyl-9H-purine-2,6-diol
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Overview
Description
8-Bromo-9-pentofuranosyl-9H-purine-2,6-diol is a synthetic nucleoside analog This compound is structurally related to purine nucleosides, which are essential components of nucleic acids The presence of a bromine atom at the 8th position and a pentofuranosyl group at the 9th position distinguishes it from other purine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-9-pentofuranosyl-9H-purine-2,6-diol typically involves the bromination of a purine precursor followed by glycosylation. One common method starts with the bromination of 9H-purine-2,6-diol using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The brominated intermediate is then subjected to glycosylation with a pentofuranosyl donor, such as a protected pentofuranosyl halide, in the presence of a Lewis acid catalyst like trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride etherate (BF3·OEt2).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-9-pentofuranosyl-9H-purine-2,6-diol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to remove the bromine atom.
Glycosylation and Deglycosylation: The pentofuranosyl group can be modified or removed under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, thiourea, or alkoxide salts in solvents such as DMF or DMSO.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of 8-substituted purine derivatives.
Oxidation: Formation of 8-oxo-purine derivatives.
Reduction: Formation of dehalogenated purine derivatives.
Scientific Research Applications
8-Bromo-9-pentofuranosyl-9H-purine-2,6-diol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its interactions with enzymes involved in nucleic acid metabolism.
Medicine: Investigated for its potential as an antiviral and anticancer agent. It has shown promise in inhibiting the replication of certain viruses and the proliferation of cancer cells.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
The mechanism of action of 8-Bromo-9-pentofuranosyl-9H-purine-2,6-diol involves its incorporation into nucleic acids, leading to the disruption of nucleic acid synthesis and function. The bromine atom at the 8th position enhances its binding affinity to certain enzymes, such as viral polymerases and cellular kinases, thereby inhibiting their activity. This results in the inhibition of viral replication and cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
8-Bromo-adenosine: Another brominated purine nucleoside with similar antiviral properties.
9-Pentofuranosyl-adenine: A non-brominated analog with applications in antiviral research.
8-Chloro-9-pentofuranosyl-9H-purine-2,6-diol: A chlorinated analog with similar chemical properties.
Uniqueness
8-Bromo-9-pentofuranosyl-9H-purine-2,6-diol is unique due to the presence of both the bromine atom and the pentofuranosyl group, which confer distinct chemical and biological properties. The bromine atom enhances its reactivity and binding affinity, while the pentofuranosyl group improves its solubility and cellular uptake.
Properties
CAS No. |
686300-33-4 |
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Molecular Formula |
C10H11BrN4O6 |
Molecular Weight |
363.12 g/mol |
IUPAC Name |
8-bromo-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dione |
InChI |
InChI=1S/C10H11BrN4O6/c11-9-12-3-6(13-10(20)14-7(3)19)15(9)8-5(18)4(17)2(1-16)21-8/h2,4-5,8,16-18H,1H2,(H2,13,14,19,20) |
InChI Key |
YLAPSBFYSPSPLA-UHFFFAOYSA-N |
Canonical SMILES |
C(C1C(C(C(O1)N2C3=C(C(=O)NC(=O)N3)N=C2Br)O)O)O |
Origin of Product |
United States |
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